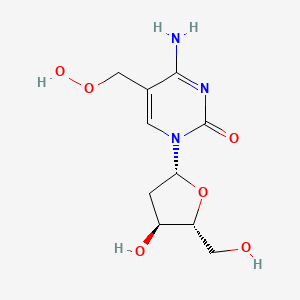
2'-Deoxy-5-(hydroperoxymethyl)cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-5-(hydroperoxymethyl)cytidine is a modified nucleoside analog It is structurally similar to cytidine but with a hydroperoxymethyl group at the 5-position and a deoxyribose sugar at the 2’ position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-(hydroperoxymethyl)cytidine typically involves the modification of cytidine derivatives. One common method includes the hydroxymethylation of 2’-deoxycytidine followed by oxidation to introduce the hydroperoxymethyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for 2’-Deoxy-5-(hydroperoxymethyl)cytidine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-5-(hydroperoxymethyl)cytidine can undergo various chemical reactions, including:
Oxidation: The hydroperoxymethyl group can be further oxidized to form different functional groups.
Reduction: Reduction reactions can convert the hydroperoxymethyl group back to a hydroxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2’-Deoxy-5-formylcytidine, while reduction can revert it to 2’-Deoxy-5-(hydroxymethyl)cytidine .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2’-Deoxy-5-(hydroperoxymethyl)cytidine involves its incorporation into DNA, where it can interfere with normal cellular processes. The hydroperoxymethyl group can form reactive intermediates that cause DNA strand breaks or cross-links, leading to cell death. This makes it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxy-5-(hydroxymethyl)cytidine: Similar structure but with a hydroxymethyl group instead of a hydroperoxymethyl group.
2’-Deoxy-5-formylcytidine: Formed by the oxidation of 2’-Deoxy-5-(hydroperoxymethyl)cytidine.
2’-Deoxy-5-azacytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes.
Uniqueness
2’-Deoxy-5-(hydroperoxymethyl)cytidine is unique due to its hydroperoxymethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
183945-25-7 |
|---|---|
Molekularformel |
C10H15N3O6 |
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
4-amino-5-(hydroperoxymethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O6/c11-9-5(4-18-17)2-13(10(16)12-9)8-1-6(15)7(3-14)19-8/h2,6-8,14-15,17H,1,3-4H2,(H2,11,12,16)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
LWBPLZRMBYBJGR-XLPZGREQSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)COO)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)COO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)

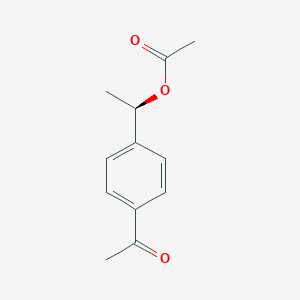

![1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione](/img/structure/B12565841.png)
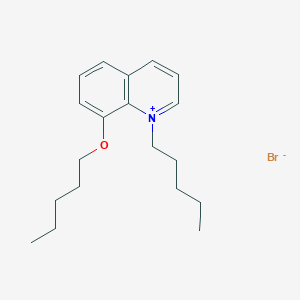
![4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate](/img/structure/B12565853.png)
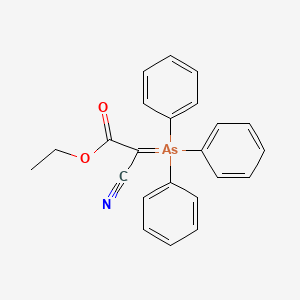
![Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate](/img/structure/B12565859.png)
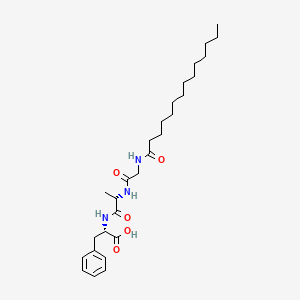

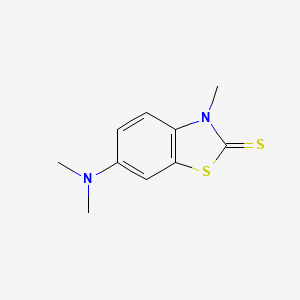
![1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]-](/img/structure/B12565892.png)
![(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane](/img/structure/B12565895.png)
